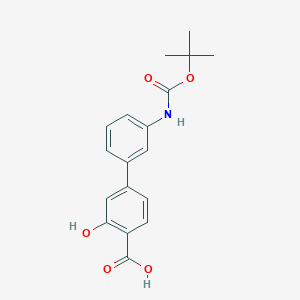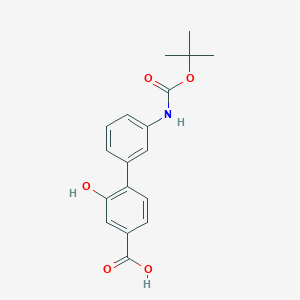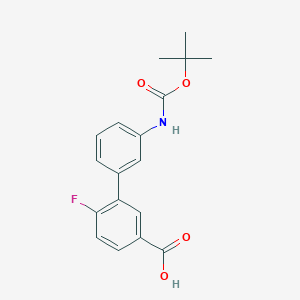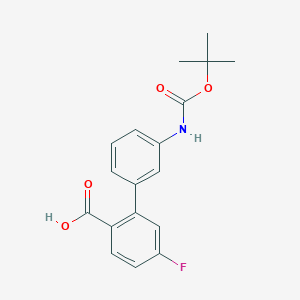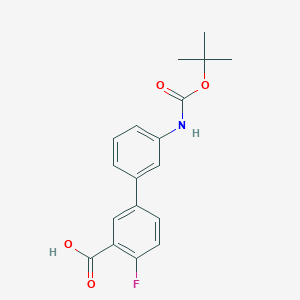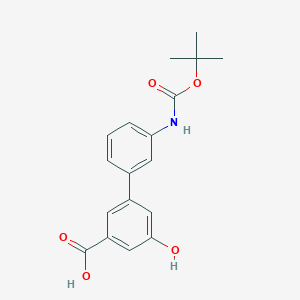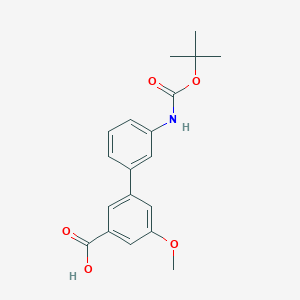
2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group and a methoxy group attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can be selectively modified or deprotected under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Benzoic Acid Core: The final step involves the formation of the benzoic acid core, which can be accomplished through various methods, including the oxidation of a corresponding benzyl alcohol or the hydrolysis of a benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated protection and deprotection steps, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol or further to a benzylamine.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Deprotection of the BOC group using trifluoroacetic acid followed by nucleophilic substitution with reagents like alkyl halides.
Major Products:
Oxidation: Formation of 2-(3-BOC-Aminophenyl)-5-formylbenzoic acid or 2-(3-BOC-Aminophenyl)-5-carboxybenzoic acid.
Reduction: Formation of 2-(3-BOC-Aminophenyl)-5-methoxybenzyl alcohol or 2-(3-BOC-Aminophenyl)-5-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. The BOC-protected amine allows for selective deprotection and further functionalization.
Biology: Utilized in the study of enzyme-substrate interactions where the methoxy and benzoic acid groups can mimic natural substrates.
Medicine: Potential use in drug development due to its ability to be modified into various pharmacophores.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid depends on its specific application:
In Organic Synthesis: The BOC group protects the amine during reactions, preventing unwanted side reactions. The methoxy group can participate in electrophilic aromatic substitution reactions.
In Biological Systems: The compound can interact with enzymes or receptors, where the benzoic acid moiety may mimic natural ligands, and the BOC group can be removed to reveal the active amine.
Comparison with Similar Compounds
2-(3-CBZ-Aminophenyl)-5-methoxybenzoic acid: Similar structure but with a benzyl carbamate (CBZ) protecting group instead of BOC.
2-(3-FMOC-Aminophenyl)-5-methoxybenzoic acid: Contains a fluorenylmethyloxycarbonyl (FMOC) protecting group.
Uniqueness:
BOC Group: The tert-butoxycarbonyl group is easily removed under mild acidic conditions, making it a preferred protecting group in peptide synthesis.
Methoxy Group: Provides additional sites for functionalization and can influence the compound’s reactivity and interactions in biological systems.
This detailed article covers the essential aspects of 2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, from its synthesis to its applications and comparisons with similar compounds
Properties
IUPAC Name |
5-methoxy-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-6-12(10-13)15-9-8-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQTZIZGNUWZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412400.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412403.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412410.png)
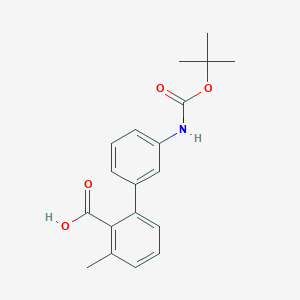
![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412426.png)
